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molecular formula C16H16N2OS B8569915 2,6-Dimethyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine

2,6-Dimethyl-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridin-4-amine

Cat. No. B8569915
M. Wt: 284.4 g/mol
InChI Key: ZNTKFFUSEXSYMQ-UHFFFAOYSA-N
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Patent
US09029545B2

Procedure details

To a solution of 2-amino-5-methyl-4-[3-(methyloxy)phenyl]-3-thiophenecarbonitrile (Description 3) (260 mg, 1.064 mmol) in toluene (2.5 mL), were added at RT, acetone (0.094 mL, 1.277 mmol) and SnCl4 (0.150 mL, 1.277 mmol), the reaction mixture was stirred for 5 min at RT then for 15 min at 150° C. in a microwave. The reaction mixture was cooled to RT then diluted with aqueous NaOH (1M) until the solution turned basic. The aqueous layer was then extracted with DCM (3×30 mL), the combined organic extracts were dried over a phase separating column and concentrated. Purification by chromatography on silica gel, eluting with a gradient of 0-30% ethyl acetate in cyclohexane, afforded the title compound (167 mg). LCMS (A) m/z: 285 [M+1]+, Rt 1.20 min (basic).
Name
2-amino-5-methyl-4-[3-(methyloxy)phenyl]-3-thiophenecarbonitrile
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.094 mL
Type
reactant
Reaction Step Two
Name
SnCl4
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][C:4]([CH3:17])=[C:5]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=2)[C:6]=1[C:7]#[N:8].[CH3:18][C:19]([CH3:21])=O.Cl[Sn](Cl)(Cl)Cl>C1(C)C=CC=CC=1.[OH-].[Na+]>[CH3:17][C:4]1[S:3][C:2]2[N:1]=[C:19]([CH3:21])[CH:18]=[C:7]([NH2:8])[C:6]=2[C:5]=1[C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][CH3:16])[CH:10]=1 |f:4.5|

Inputs

Step One
Name
2-amino-5-methyl-4-[3-(methyloxy)phenyl]-3-thiophenecarbonitrile
Quantity
260 mg
Type
reactant
Smiles
NC=1SC(=C(C1C#N)C1=CC(=CC=C1)OC)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.094 mL
Type
reactant
Smiles
CC(=O)C
Name
SnCl4
Quantity
0.15 mL
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was then extracted with DCM (3×30 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were dried over a phase
CUSTOM
Type
CUSTOM
Details
separating column
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel
WASH
Type
WASH
Details
eluting with a gradient of 0-30% ethyl acetate in cyclohexane

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=C(C2=C(N=C(C=C2N)C)S1)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 167 mg
YIELD: CALCULATEDPERCENTYIELD 55.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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